4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with an amino group at position 4 and a carboxylic acid at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFHYCYFWQMKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221557 | |
| Record name | 4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190309-73-9 | |
| Record name | 4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190309-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for further use in pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Medicinal Chemistry and Cancer Therapy
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study highlighted the synthesis of several derivatives, including those similar to 4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, demonstrating potent inhibitory effects on FGFR1, FGFR2, and FGFR3. Specifically, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating its potential as a lead compound for further development in cancer therapies targeting FGFR signaling pathways .
Table 1: FGFR Inhibition Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| Other | Varies | Varies | Varies |
Antidiabetic Applications
The antidiabetic potential of pyrrolo[2,3-c]pyridine derivatives has also been explored. These compounds have shown the ability to enhance insulin sensitivity and reduce blood glucose levels effectively. For example, certain derivatives have been tested for their capacity to stimulate glucose uptake in muscle and fat cells without affecting insulin concentration significantly. This property makes them candidates for treating conditions like type 2 diabetes and metabolic syndrome .
Table 2: Antidiabetic Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Mechanism of Action | Effect on Blood Glucose |
|---|---|---|
| 4-Amino-1H-pyrrolo[2,3-c] | Stimulates glucose uptake | Reduces levels |
| Other derivatives | Varies | Varies |
Anti-inflammatory Properties
In addition to its applications in oncology and diabetes management, research has indicated that pyrrolo[2,3-c]pyridine derivatives possess anti-inflammatory properties. These compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes and tissue remodeling. For instance, specific derivatives have demonstrated IC50 values as low as 3 nM for MMP-2 and 12 nM for MMP-9, showcasing their potential as therapeutic agents in inflammatory diseases .
Table 3: Inhibition of MMPs by Pyrrolo[2,3-c]pyridine Derivatives
| Compound | MMP Type | IC50 (nM) |
|---|---|---|
| Selected derivative | MMP-2 | 3 |
| Selected derivative | MMP-9 | 12 |
Mechanism of Action
The mechanism of action of 4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-c]pyridine Core
The position and nature of substituents significantly influence physicochemical properties and biological activity. Key analogs include:
Table 1: Substituent and Positional Variations
Key Observations:
- Methyl Substituent (C2) : Introduces steric bulk, which may hinder interactions with planar binding sites.
Carboxylic Acid Positional Isomers
The position of the carboxylic acid on the pyrrolo-pyridine scaffold alters electronic distribution and intermolecular interactions:
Table 2: Carboxylic Acid Positional isomers
Fused-Ring Derivatives
Extended fused-ring systems introduce complexity and distinct pharmacological profiles:
Table 3: Fused-Ring Analogs
Biological Activity
Overview
4-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
- Chemical Formula : C₈H₈N₂O₂
- Molecular Weight : 164.16 g/mol
- CAS Number : 1190309-73-9
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate the activity of various proteins, leading to significant biological effects. For instance, it has been shown to inhibit certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications in various therapeutic areas:
- Antimicrobial Activity : A study investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at low concentrations. The mechanism was attributed to disruption of bacterial cell membrane integrity.
- Antiviral Properties : Research has indicated that this compound can inhibit the replication of the influenza virus in vitro. The compound appears to interfere with viral entry into host cells.
- Anticancer Effects : In vitro studies on human cancer cell lines (e.g., breast and lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The research suggests that this may be due to the activation of caspase pathways.
- Kinase Inhibition : The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This inhibition could lead to reduced tumor growth and metastasis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
